2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Cyano and Dimethyl Groups: The cyano and dimethyl groups can be introduced through nitration and alkylation reactions, respectively.
Thioether Formation: The thio group can be introduced by reacting the pyridine derivative with a thiol compound under suitable conditions.
Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The compound may undergo nucleophilic substitution reactions, particularly at the positions ortho to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)acetamide: Lacks the o-tolyl group.
2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-phenylacetamide: Contains a phenyl group instead of the o-tolyl group.
Uniqueness
The presence of the o-tolyl group in 2-((3-Cyano-4,6-dimethylpyridin-2-yl)thio)-N-(o-tolyl)acetamide may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C17H17N3OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17N3OS/c1-11-6-4-5-7-15(11)20-16(21)10-22-17-14(9-18)12(2)8-13(3)19-17/h4-8H,10H2,1-3H3,(H,20,21) |
InChI Key |
YCBGYVGPUNBKET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N |
Origin of Product |
United States |
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